molecular formula C10H10FIO2 B12818527 Methyl 2-fluoro-5-iodophenylpropionate

Methyl 2-fluoro-5-iodophenylpropionate

Cat. No.: B12818527
M. Wt: 308.09 g/mol
InChI Key: HYTGKLNFMBKXIM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-iodophenylpropionate is an organic compound with the molecular formula C10H10FIO2 It is a derivative of phenylpropionate, featuring both fluorine and iodine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-iodophenylpropionate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct iodination of methyl 2-fluoro-phenylpropionate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-iodophenylpropionate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents such as toluene or dimethyl

Properties

Molecular Formula

C10H10FIO2

Molecular Weight

308.09 g/mol

IUPAC Name

methyl 3-(2-fluoro-5-iodophenyl)propanoate

InChI

InChI=1S/C10H10FIO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3

InChI Key

HYTGKLNFMBKXIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)I)F

Origin of Product

United States

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